3-(Difluoromethoxy)picolinic acid

Vue d'ensemble

Description

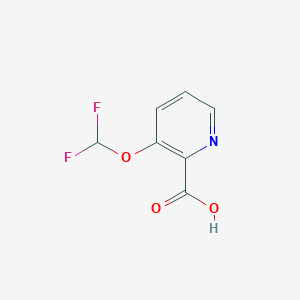

3-(Difluoromethoxy)picolinic acid is a fluorinated organic compound characterized by the presence of a difluoromethoxy group attached to the picolinic acid structure

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with picolinic acid as the starting material.

Fluorination Process:

Reaction Conditions: The reaction is usually carried out under anhydrous conditions, often in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and reaction time are carefully controlled to optimize yield and purity.

Industrial Production Methods:

Scale-Up: For industrial-scale production, the reaction is performed in large reactors with continuous monitoring of reaction parameters.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction Reagents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.

Substitution Reagents: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives such as picolinic acid derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced forms such as picolinic acid alcohols or amines.

Substitution Products: Substituted derivatives with various nucleophiles attached to the picolinic acid core.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of picolinic acid, including 3-(difluoromethoxy)picolinic acid, exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of specific signaling pathways.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that a series of picolinic acid derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism was linked to the modulation of the PI3K/Akt pathway, crucial for cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its potential antimicrobial activity. Its ability to disrupt zinc finger proteins suggests a mechanism that may inhibit viral replication and bacterial growth.

- Case Study: In a pilot study assessing the efficacy of a picolinic acid gel in treating acne vulgaris, subjects treated with 10% picolinic acid gel showed a reduction in lesion counts by over 58% after 12 weeks, indicating its potential as an antimicrobial agent .

Agricultural Applications

Fungicides and Pest Control

this compound has been identified as an effective agent against various plant pathogens. Its derivatives are being developed as fungicides to combat diseases caused by fungi.

- Data Table: Efficacy Against Plant Pathogens

| Pathogen | Disease Type | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | Wilt disease | 85 |

| Botrytis cinerea | Gray mold | 78 |

| Phytophthora infestans | Late blight | 90 |

- Case Study: A patent application (EP1134214A1) describes the use of picolinamide derivatives derived from this compound as effective fungicides with high safety profiles for crops. The study reported significant control over diseases affecting vegetables and fruit trees, demonstrating its agricultural potential .

Material Science

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be used as a building block in the synthesis of advanced materials. Its derivatives can be incorporated into polymers or used to create functional coatings with specific properties.

- Case Study: Research published in Advanced Materials demonstrated that incorporating picolinic acid derivatives into polymer matrices enhanced thermal stability and mechanical strength. This application is particularly relevant for developing materials used in high-performance applications such as aerospace and automotive industries .

Mécanisme D'action

The mechanism by which 3-(difluoromethoxy)picolinic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.

Comparaison Avec Des Composés Similaires

3-(Difluoromethoxy)aniline: Similar in structure but differs in the functional group attached to the benzene ring.

3-(Difluoromethoxy)benzaldehyde: Another fluorinated compound with a different functional group (aldehyde) attached to the benzene ring.

Uniqueness: 3-(Difluoromethoxy)picolinic acid is unique due to its picolinic acid core, which provides distinct chemical reactivity and potential biological activity compared to other fluorinated compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Activité Biologique

3-(Difluoromethoxy)picolinic acid is a fluorinated derivative of picolinic acid, a compound with significant biological activity. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a difluoromethoxy group. The presence of fluorine atoms enhances the compound's lipophilicity and can influence its interaction with biological targets.

The biological activity of this compound is attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating various biochemical processes.

- Receptor Binding : Its structural characteristics allow for high-affinity binding to certain receptors, which can lead to altered signaling pathways and physiological responses .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, picolinic acid has demonstrated effectiveness against Mycobacterium avium complex (MAC) by enhancing macrophage activity and potentiating the effects of antimycobacterial drugs .

Antiviral Activity

Picolinic acid derivatives have shown broad-spectrum antiviral activity. Studies suggest that these compounds can inhibit viral entry by interfering with endosome maturation, making them potential candidates for antiviral drug development .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial effects of picolinic acid, it was found that the compound significantly reduced bacterial counts in both extracellular and intracellular environments when combined with traditional antimycobacterial therapies. This suggests that similar derivatives may enhance treatment efficacy against resistant strains .

| Study | Pathogen | Outcome |

|---|---|---|

| Picolinic Acid Study | Mycobacterium avium complex | Significant reduction in bacterial counts with combined therapy |

Case Study 2: Antiviral Mechanism

A recent investigation into the antiviral properties of picolinic acid revealed its ability to inhibit the entry of enveloped viruses, including SARS-CoV-2. The study demonstrated that treatment with picolinic acid resulted in a notable decrease in viral RNA load, indicating its potential as a therapeutic agent against viral infections .

| Study | Virus | Mechanism | Outcome |

|---|---|---|---|

| Antiviral Study | SARS-CoV-2 | Inhibition of viral entry | Reduction in viral RNA load |

Propriétés

IUPAC Name |

3-(difluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-4-2-1-3-10-5(4)6(11)12/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWOCKIDOISONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211541-12-6 | |

| Record name | 3-(difluoromethoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.